![molecular formula C13H14N2O3 B12925348 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester CAS No. 50609-57-9](/img/structure/B12925348.png)
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C13H14N2O3, characterized by a pyrido-pyrimidine structure that is integral to its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, which are critical factors in drug design.
Anti-inflammatory Properties
Research indicates that derivatives of 4H-pyrido[1,2-a]pyrimidine exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited the activity of hyaluronidase, an enzyme involved in inflammation processes. Notably, compounds with specific nitrogen-containing heterocycles showed greater efficacy than standard anti-inflammatory drugs like Indomethacin at comparable concentrations .
Table 1: Anti-inflammatory Activity of Selected Derivatives
Compound | Inhibition (%) | Standard Comparison |
---|---|---|
4H-Pyrido[1,2-a]pyrimidine derivative 1 | 85% | Indomethacin (70%) |
4H-Pyrido[1,2-a]pyrimidine derivative 2 | 90% | Indomethacin (70%) |
Anticancer Potential
The anticancer properties of this compound class are notable. A series of studies have synthesized various pyrido[3,4-d]pyrimidine derivatives that demonstrated selective cytotoxicity against human cancer cell lines, including breast and renal cancers. The structure-activity relationship (SAR) studies revealed that modifications at the C-4 position significantly influenced their anticancer activity. Compounds identified as promising candidates for further clinical development include those exhibiting selective inhibition against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-468 (Breast) | 5.0 |
Compound B | UO-31 (Renal) | 4.5 |
Other Therapeutic Applications
Beyond anti-inflammatory and anticancer uses, compounds within this class have shown potential in treating other conditions:
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by a fused bicyclic structure. Its molecular formula is C₁₁H₁₃N₃O₃, and it features a carboxylic acid group and an ethyl ester that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against various bacterial strains.
Compound | Activity | Reference |
---|---|---|
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid | Antibacterial | |
6-Methyl-4-oxo derivatives | Antifungal |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, which are critical in the inflammatory response.
Neuroprotective Properties
Recent studies highlight the neuroprotective effects of this compound. For example, it has been shown to reduce oxidative stress in neuronal cells and protect against apoptosis induced by neurotoxic agents.
The biological activity of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in inflammation and oxidative stress.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Radical Scavenging : Its structure allows it to act as a scavenger for free radicals, thus protecting cells from oxidative damage.
Case Study 1: Neuroprotection in PC12 Cells
In a study involving PC12 cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the upregulation of Bcl-2 expression and downregulation of Bax, indicating its role in apoptosis regulation.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent.
Research Findings Summary
Recent literature emphasizes the promising biological activities associated with 4H-Pyrido[1,2-a]pyrimidine derivatives:
- Antimicrobial : Effective against multiple bacterial strains with varying mechanisms.
- Anti-inflammatory : Significant reduction in cytokine levels.
- Neuroprotective : Enhanced cell survival under oxidative stress conditions.
Properties
CAS No. |
50609-57-9 |
---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)7-10-8-14-11-6-4-5-9(2)15(11)13(10)17/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
FHSCYCCXMSMREH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=CC=C(N2C1=O)C |
Origin of Product |
United States |
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